molecular formula C11H10F2O5 B14793670 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid

Cat. No.: B14793670
M. Wt: 260.19 g/mol
InChI Key: NTOXRYABGDVBOQ-UHFFFAOYSA-N
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Description

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is a chemical compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid typically involves the use of raw materials such as 5-bromo-2,2-difluorobenzodioxole and triisopropyl borate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various benzodioxole-containing pharmaceutical compounds.

    Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid
  • (5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Uniqueness

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C11H10F2O5

Molecular Weight

260.19 g/mol

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid

InChI

InChI=1S/C11H10F2O5/c1-10(16-2,9(14)15)6-3-4-7-8(5-6)18-11(12,13)17-7/h3-5H,1-2H3,(H,14,15)

InChI Key

NTOXRYABGDVBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)(C(=O)O)OC

Origin of Product

United States

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